molecular formula C23H27N3O7 B2759532 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 941997-73-5

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No.: B2759532
CAS No.: 941997-73-5
M. Wt: 457.483
InChI Key: JOOLUGWSLDCRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a central heterocyclic ring linked to substituted aryl groups. The structure features:

  • 1,3,4-Oxadiazole core: A five-membered aromatic ring with two nitrogen and one oxygen atom, known for metabolic stability and bioactivity.
  • 2,4-Dimethoxyphenyl substituent: Attached at the 5-position of the oxadiazole, contributing electron-donating effects.

Synthetic routes for analogous oxadiazoles involve condensation of hydrazides with carbonyl derivatives under reflux conditions, as seen in trimethoxybenzamide-linked oxazolone syntheses .

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-6-30-18-11-14(12-19(31-7-2)20(18)32-8-3)21(27)24-23-26-25-22(33-23)16-10-9-15(28-4)13-17(16)29-5/h9-13H,6-8H2,1-5H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOLUGWSLDCRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole core. One common approach is the cyclodehydration of hydrazides, which involves reacting a hydrazide with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N) to replace functional groups with different substituents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's minimum inhibitory concentration (MIC) against several pathogens. The results showed:

PathogenMIC (μg/mL)
Mycobacterium tuberculosis0.016
Staphylococcus aureus0.125
Escherichia coli0.250

These findings highlight the potential of this compound as a lead for developing new antimycobacterial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity

A series of experiments were conducted on different cancer cell lines to assess the growth inhibition percentages:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
A54956.88

These results indicate that the compound possesses significant anticancer activity and could be further explored for therapeutic applications .

Mechanism of Action

The mechanism by which N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Hypothetical Physicochemical Properties (Predicted)
Property Target Compound OZE-II Combretastatin Analog
LogP 4.2 (highly lipophilic) 3.1 2.8
Solubility (mg/mL) <0.1 (aqueous) 1.2 0.5
Molecular Weight (g/mol) 529.6 503.5 479.5
  • Thinner substituents (e.g., methoxy in Combretastatin analogs) correlate with higher solubility and antitubulin efficacy .

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by multiple methoxy and ethoxy groups attached to aromatic rings and a 1,3,4-oxadiazole moiety. Its IUPAC name is this compound. The synthesis typically involves the cyclodehydration of hydrazides with carboxylic acid derivatives under acidic conditions to form the oxadiazole ring. Various methods including continuous flow reactors and batch processes are employed to optimize yield and purity during industrial production.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Studies have shown that this compound can inhibit the growth of cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in specific phases (G0-G1), which is crucial for preventing cancer cell proliferation.
  • Apoptosis Induction : Flow cytometry assays revealed that it can trigger apoptosis in MCF-7 and other cancer cell lines by increasing p53 expression levels and activating caspase pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. The presence of the oxadiazole ring is believed to enhance its interaction with microbial targets. For instance:

  • Bactericidal Effects : It showed strong activity against Staphylococcus spp., indicating potential use in treating bacterial infections .

The biological activity of this compound is attributed to its ability to bind specific cellular targets such as enzymes or receptors. This binding modulates various biological pathways that are critical for cell survival and proliferation.

Molecular Interactions

Molecular docking studies suggest that the compound interacts favorably with amino acid residues in target proteins due to its hydrophobic characteristics. This interaction may disrupt normal cellular functions leading to enhanced therapeutic effects against cancer cells .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy of this compound:

StudyFindings
Demonstrated significant cytotoxicity against MCF-7 (IC50 = 0.65 µM) and HeLa cells (IC50 = 2.41 µM), with minimal effect on normal cells at 10 µM.
Showed effective inhibition of α-amylase and α-glucosidase in vitro with IC50 values ranging from 18.42 ± 0.21 µM.
Highlighted strong bactericidal activity against Staphylococcus spp., suggesting potential for clinical applications in treating infections.

Q & A

Basic Research Questions

Q. What are the recommended methods for optimizing the synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide?

  • Methodology : Synthesis typically involves cyclization of a thiosemicarbazide intermediate to form the oxadiazole ring, followed by coupling with a substituted benzamide. Key steps include:

  • Cyclization : Use of dehydrating agents (e.g., POCl₃) under controlled temperatures (60–80°C) to form the 1,3,4-oxadiazole core .
  • Coupling : Amide bond formation via EDCI/HOBt-mediated reactions or direct nucleophilic substitution, with purity optimized via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for benzamide coupling) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy/ethoxy proton signals at δ 3.7–4.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₂₆H₂₉N₃O₇: 495.20 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though limited data exists for this specific derivative .

Q. What preliminary bioactivity assays are suitable for evaluating this compound?

  • Screening Approaches :

  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to oxadiazole derivatives like OZE-II (MIC: 8–16 µg/mL) .
  • Anticancer Profiling : NCI-60 cell line screening at 10 µM, following protocols used for analogs like N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (95% growth inhibition) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methoxy) impact biological activity?

  • SAR Analysis :

  • Methoxy Groups : Enhance lipophilicity and membrane permeability but may reduce metabolic stability. Example: 3,4,5-triethoxy analogs show 20% higher cytotoxicity than trimethoxy derivatives in HT-29 cells .
  • Electron-Withdrawing Groups : Chlorine or sulfamoyl substituents (e.g., 4-(diethylsulfamoyl)- analogs) improve enzyme inhibition (e.g., IC₅₀ < 1 µM for tyrosine kinase) .
    • Computational Tools : DFT calculations to map electrostatic potential surfaces and docking studies (e.g., AutoDock Vina) to predict target binding .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in antimicrobial activity may arise from:

  • Assay Conditions : Variations in inoculum size (e.g., 1×10⁵ vs. 5×10⁵ CFU/mL) or incubation time (18–24 hr) .
  • Compound Purity : HPLC quantification (>95% purity required; impurities >5% can skew MIC values) .
  • Solubility : Use of DMSO vs. aqueous buffers; solubility enhancers (e.g., β-cyclodextrin) may improve consistency .

Q. How can researchers design mechanistic studies to elucidate the compound’s mode of action?

  • Proposed Workflow :

  • Target Identification : Competitive binding assays (e.g., fluorescence polarization) against kinases (e.g., EGFR) or DNA gyrase .
  • Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) to assess caspase-3 activation in treated cancer cells .
  • Metabolomics : LC-MS profiling to track changes in ATP/NADH levels, indicative of mitochondrial disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.